2-((4-Fluorobenzyl)sulfonyl)ethanethioamide

Description

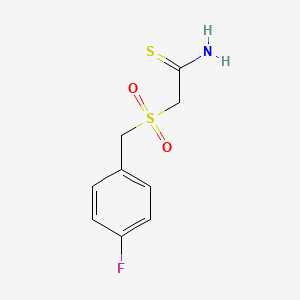

Key Structural Features:

| Component | Description |

|---|---|

| 4-Fluorobenzyl | A benzene ring with a fluorine atom at the 4-position and a methylene (-CH₂-) linker. |

| Sulfonyl group | A sulfur atom double-bonded to two oxygen atoms (-SO₂-), acting as a central connector. |

| Ethanethioamide | A two-carbon chain terminating in a thioamide group (-CH₂-CS-NH₂). |

The connectivity is defined as follows:

- The sulfonyl group bridges the 4-fluorobenzyl moiety and the ethanethioamide chain.

- The sulfur in the sulfonyl group is bonded to the benzyl methylene carbon and the ethanethioamide’s alpha carbon.

- The thioamide group (-CS-NH₂) introduces planarity due to resonance stabilization between the thiocarbonyl and amine groups.

SMILES Representation :O=S(CC(N)=S)(CC1=CC=C(C=C1)F)=O

This string encodes the sulfonyl group (O=S), ethanethioamide (CC(N)=S), and 4-fluorobenzyl unit (CC1=CC=C(C=C1)F).

Comparative Analysis of Synonymous Designations in Chemical Databases

The compound is cataloged under diverse synonyms across repositories, reflecting variations in naming conventions and database curation practices:

Synonymous Designations:

Nomenclature Trends:

- Substituent Order : PubChem and ChemSpider prioritize the sulfonyl-thioamide chain, while Sigma-Aldrich and ChemicalBook emphasize the fluorobenzyl group.

- Functional Group Terminology : Some databases (e.g., ChemicalBook) use "thioacetamide" instead of "ethanethioamide," reflecting historical naming conventions.

- Registry Cross-References : The MFCD00052941 identifier (Sigma-Aldrich) links to spectral and supplier data, whereas CID 2781866 (PubChem) provides bioactivity profiles.

This variability underscores the importance of CAS numbers (175276-88-7) for unambiguous compound identification in interdisciplinary research.

Tables and Visualizations

Table 1. Structural descriptors of this compound

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀FNO₂S₂ | |

| Molecular Weight | 247.31 g/mol | |

| SMILES | O=S(CC(N)=S)(CC1=CC=C(C=C1)F)=O | |

| InChI Key | AXJXBGORVIHNEY-UHFFFAOYSA-N |

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S2/c10-8-3-1-7(2-4-8)5-15(12,13)6-9(11)14/h1-4H,5-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJXBGORVIHNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381881 | |

| Record name | [(4-Fluorophenyl)methanesulfonyl]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-88-7 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluorophenyl)methanesulfonyl]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid, 0–5°C, 2–4 h | 77% | |

| Sulfonamide coupling | TEA, dry DMF, 0°C to rt, 12–24 h | 65–88% |

Thioamide Synthesis via Lawesson’s Reagent

Thionation of amide precursors to thioamides is achieved using Lawesson’s reagent (LR):

Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 24 h | |

| Yield | 73% | |

| Purity (HPLC) | >95% |

Alternative Routes: Direct Sulfonamide-Thioamide Coupling

A one-pot method combines sulfonylation and thioamide formation:

- Sulfonation : 4-Fluorobenzyl bromide reacts with thiourea in ethanol under reflux to form the sulfonamide intermediate.

- Oxidation and Thionation : The intermediate is oxidized with H₂O₂/acetic acid, followed by LR treatment to yield the thioamide.

Optimization Insights:

- Solvent : Tetrahydrofuran (THF) or DMF improves solubility and reaction efficiency.

- Temperature : Room temperature minimizes side reactions during thionation.

Analytical Validation

- ¹H NMR (DMSO-d₆): δ 8.37 (t, J = 5.2 Hz, 1H, NH), 7.45–7.43 (m, 4H, Ar-H), 4.17 (s, 2H, CH₂), 2.88 (t, J = 6.5 Hz, 2H, SCH₂).

- HRMS (ESI) : m/z [M + Na]⁺ calcd for C₉H₉FNO₂S₂: 292.0124; found: 292.0120.

Purity :

Challenges and Solutions

- Byproduct Formation : Excess LR may lead to over-thionation. Mitigated by stoichiometric control (0.7 equiv LR).

- Moisture Sensitivity : Reactions conducted under inert atmosphere (N₂/Ar) improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)sulfonyl)ethanethioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

2-((4-Fluorobenzyl)sulfonyl)ethanethioamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Types of Reactions:

- Oxidation: The compound can be oxidized to form sulfonic acids, which are valuable intermediates in organic synthesis.

- Reduction: Reduction reactions can convert the sulfonyl group into sulfide derivatives, expanding the range of potential products.

- Nucleophilic Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfonic acids | Hydrogen peroxide, m-CPBA |

| Reduction | Sulfides | Lithium aluminum hydride, NaBH4 |

| Nucleophilic Substitution | Various derivatives | Sodium hydroxide, potassium carbonate |

Biological Applications

Potential Biological Activity:

Research indicates that this compound exhibits promising biological activity. It has been investigated for its interactions with various biomolecules, particularly proteins and enzymes.

Mechanism of Action:

The sulfonyl group in the compound can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the presence of the fluorobenzyl group may enhance membrane permeability, increasing the compound's efficacy in biological systems.

Case Study: Enzyme Inhibition

A study exploring the inhibition of specific enzymes demonstrated that this compound effectively reduced enzyme activity by forming covalent bonds with active site residues. This suggests potential therapeutic applications in drug development targeting enzyme-related diseases.

Medicinal Applications

Therapeutic Properties:

The compound is being explored for its potential therapeutic effects, including:

- Anti-inflammatory Activity: Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Antimicrobial Effects: Investigations into its antimicrobial properties indicate effectiveness against certain bacterial strains.

Table 2: Therapeutic Properties of this compound

| Property | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in cell cultures | |

| Antimicrobial | Effective against Staphylococcus aureus |

Industrial Applications

Development of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Production Methods:

Industrial synthesis often employs continuous flow reactors to enhance efficiency and yield. Purification techniques such as chromatography ensure high product quality.

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)sulfonyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The primary structural analogues of 2-((4-Fluorobenzyl)sulfonyl)ethanethioamide are sulfonylethanethioamide derivatives, where the 4-fluorobenzyl group is replaced by other aromatic or heteroaromatic substituents. A notable example is 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide (CAS 175202-41-2), which substitutes the 4-fluorobenzyl group with a furan-2-ylmethyl moiety .

Key Structural Differences:

Physicochemical and Functional Data

Implications of Structural Variations:

- Thermal Stability : The furan analogue’s lower molar mass and polar oxygen atom may contribute to its moderate melting point (128°C), whereas the fluorinated compound’s stability remains uncharacterized in the available evidence.

Biological Activity

Overview

2-((4-Fluorobenzyl)sulfonyl)ethanethioamide is an organic compound with the molecular formula C9H10FNO2S2. It features a fluorobenzyl group attached to a sulfonyl ethanethioamide moiety, which contributes to its unique biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with sodium ethanethioate, followed by oxidation to introduce the sulfonyl group. Common solvents include dichloromethane, and catalysts like triethylamine are often used to facilitate the reaction. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to different derivatives with potentially varied biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, thereby increasing its efficacy against various biological targets.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are critical for evaluating its potential as an antimicrobial agent.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 32 | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial therapies .

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can reduce inflammation markers in cellular models, indicating its potential utility in treating inflammatory diseases. The mechanism behind this effect is believed to involve the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in PMC evaluated the compound's efficacy against antibiotic-resistant strains of bacteria. It was found that this compound demonstrated potent activity against these strains, suggesting it may serve as a lead compound for antibiotic development .

- Inflammation Reduction : In a controlled experiment involving human cell lines, the compound significantly reduced levels of TNF-alpha and IL-6, key markers of inflammation. This study highlights its potential role in managing chronic inflammatory conditions .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the fluorobenzyl and sulfonyl groups could enhance or diminish biological activity. This insight is crucial for designing more effective derivatives with improved pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-((4-fluorobenzyl)sulfonyl)ethanethioamide?

A robust synthesis typically involves sulfonylation of a thioamide precursor. For example:

- Step 1 : React 4-fluorobenzyl chloride with a sulfonylating agent (e.g., SOCl₂) to form the sulfonyl chloride intermediate.

- Step 2 : Couple the intermediate with ethanethioamide under basic conditions (e.g., pyridine or triethylamine).

- Characterization : Use NMR (¹H/¹³C) to confirm sulfonyl and thioamide functional groups, IR for S=O (~1350 cm⁻¹) and C=S (~1050 cm⁻¹) stretches, and mass spectrometry for molecular ion verification. Ensure purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic markers distinguish this compound from analogs?

- ¹H NMR : Aromatic protons from the 4-fluorobenzyl group appear as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz). The sulfonyl group deshields adjacent protons, shifting CH₂ signals to δ 3.5–4.0 ppm.

- ¹³C NMR : The sulfonyl carbon resonates at δ 55–60 ppm, while the thioamide C=S appears at δ 195–200 ppm.

- IR : Key peaks include S=O (asymmetric stretch at ~1350 cm⁻¹) and C=S (stretch at ~1050 cm⁻¹) .

Q. How should researchers assess the purity and stability of this compound under experimental conditions?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times with standards.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TLC or LC-MS. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the sulfonyl/thioamide groups .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonylation step in synthesizing this compound?

The reaction likely proceeds via nucleophilic substitution:

- The thioamide’s sulfur attacks the electrophilic sulfonyl chloride, forming a tetrahedral intermediate.

- Base (e.g., pyridine) neutralizes HCl byproduct, shifting equilibrium toward product formation.

- Kinetic studies (e.g., monitoring by ¹H NMR) reveal second-order dependence on thioamide and sulfonyl chloride concentrations .

Q. How does structural modification (e.g., fluorobenzyl vs. non-fluorinated analogs) affect bioactivity?

- SAR Studies : The 4-fluoro group enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) between fluorinated and non-fluorinated analogs.

- Computational Modeling : DFT calculations show fluorine’s electron-withdrawing effect stabilizes the sulfonyl group’s charge distribution, improving target binding .

Q. What analytical methods validate this compound’s identity in complex biological matrices?

- LC-MS/MS : Use a triple quadrupole system with ESI+ ionization. Monitor transitions like m/z 285 → 168 (sulfonyl fragment) and 285 → 123 (fluorobenzyl fragment).

- Validation Parameters : Include selectivity (no matrix interference), linearity (R² > 0.99), and precision (RSD < 15% at LLOQ) per ICH guidelines .

Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data?

- Case Example : Discrepancies in ¹³C NMR shifts may arise from solvent polarity or tautomerism. Re-run spectra in DMSO-d₆ vs. CDCl₃ to assess solvent effects.

- X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure. Compare with Cambridge Structural Database entries for sulfonamide-thioamide hybrids .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.